

Application Note: Analysis of Ethyl Triacontanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Ethyl triacontanoate*

Cat. No.: *B1604637*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl triacontanoate (C₃₂H₆₄O₂, MW: 480.8 g/mol) is a long-chain fatty acid ester, commonly found as a component of plant cuticular waxes where it serves as a protective barrier.^{[1][2]} Its long aliphatic chain and defined molecular weight make it a useful compound for various research applications.^[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the identification and quantification of volatile and semi-volatile compounds like **Ethyl triacontanoate**.^[3] This application note provides a detailed protocol for the analysis of **Ethyl triacontanoate** using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

1. Sample and Standard Preparation

Proper sample preparation is critical for successful GC-MS analysis. The goal is to dissolve the analyte in a volatile organic solvent and remove any particulate matter.^{[3][4]}

- Solvent Selection: Use high-purity, volatile organic solvents such as hexane, dichloromethane, or ethyl acetate.^{[3][5]} Avoid aqueous solutions, as water is not compatible with most GC-MS systems.^[5]

- Stock Solution Preparation (1 mg/mL):
 - Accurately weigh 10 mg of pure **Ethyl triacontanoate** standard.
 - Transfer the standard to a 10 mL volumetric flask.
 - Add the chosen solvent (e.g., hexane) to dissolve the standard completely.
 - Fill the flask to the 10 mL mark with the solvent and mix thoroughly.
- Working Standard Preparation (10 µg/mL):
 - Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
 - Dilute to the mark with the solvent and mix. This concentration is suitable for achieving a column loading of approximately 10 ng with a 1 µL injection.[5]
- Sample Preparation:
 - For solid samples, dissolve a known quantity in a suitable volatile solvent.[4] For samples in complex matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[3][6]
 - Ensure the final sample concentration is within the calibration range.
 - Filter or centrifuge the final solution to remove any particulates before transferring to a 1.5 mL glass autosampler vial.[4][5]

2. GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of **Ethyl triacontanoate**. Optimization may be required based on the specific instrument and column used.

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 7000C MS or equivalent
GC Column	DB-5ms (or equivalent 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Injection Mode	Splitless (for trace analysis) or Split (1:50 for higher concentrations)[7] 8]
Injection Volume	1 μ L
Inlet Temperature	300 °C 5]
Oven Program	Initial: 80°C, hold for 2 min. Ramp: 5°C/min to 300°C. Hold: 15 min 7
MS Transfer Line Temp	300 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Acquisition Mode	Full Scan (m/z 50-600) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Results and Data Presentation

Chromatographic and Mass Spectrometric Data

Under the specified conditions, **Ethyl triacontanoate** will elute as a sharp peak. The mass spectrum will show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester and the long alkyl chain.

Compound Name	Expected Retention Time (min)	Molecular Ion [M] ⁺ (m/z)	Key Fragment Ions (m/z)
Ethyl triacontanoate	~35-40	480.5	451 [M-C ₂ H ₅] ⁺ , 435 [M-OC ₂ H ₅] ⁺ , 88 (McLafferty rearrangement), 73, 55, 43

Note: The fragmentation pattern for long-chain alkanes typically includes clusters of peaks separated by 14 mass units, corresponding to successive losses of CH₂ groups.[9]

Quantitative Analysis

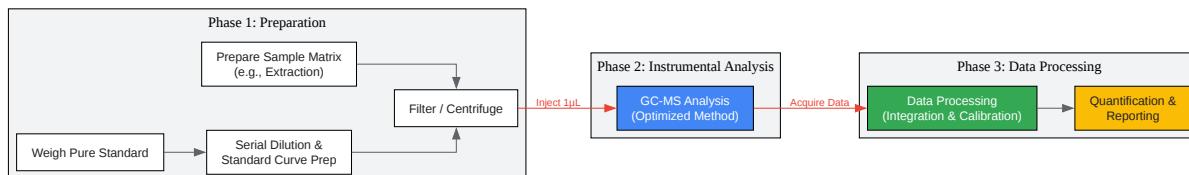
For quantification, a calibration curve is constructed by analyzing a series of standards at different concentrations. The peak area of a characteristic ion (e.g., m/z 88) is plotted against the concentration.

Concentration (ng/mL)	Mean Peak Area (n=3)
20	15,500
50	38,900
100	78,100
250	195,200
500	390,500
1000	785,000
Linearity (R ²)	> 0.995

This data is illustrative. A similar linear response was reported for the quantification of the related compound triacontanol.[10]

Visualized Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of **Ethyl triacontanoate**.



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Caption: Experimental workflow for **Ethyl triacontanoate** analysis.

Conclusion

This application note details a robust and reliable method for the qualitative and quantitative analysis of **Ethyl triacontanoate** using Gas Chromatography-Mass Spectrometry. The provided protocols for sample preparation, instrument parameters, and data handling are designed to yield high-quality, reproducible results for researchers in various scientific fields.

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